7-Pentylbicyclo[3.2.0]hept-6-EN-2-one
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Overview
Description
7-Pentylbicyclo[320]hept-6-EN-2-one is a bicyclic compound with a unique structure that has garnered interest in various fields of research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentylbicyclo[3.2.0]hept-6-EN-2-one can be achieved through several methods. One common approach involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one . This method utilizes enzymatic resolution of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . The reaction conditions typically involve maintaining a pH of 7.0 and vigorous stirring .
Industrial Production Methods
Industrial production of this compound may involve similar chemoenzymatic processes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
7-Pentylbicyclo[3.2.0]hept-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using dehydrogenase enzymes.
Substitution: It can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Dehydrogenase enzymes and other reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Pentylbicyclo[3.2.0]hept-6-EN-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Pentylbicyclo[3.2.0]hept-6-EN-2-one involves its interaction with specific molecular targets and pathways. For instance, it can undergo enantioselective Baeyer-Villiger oxidation, which is a key reaction in organic synthesis . The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Pentylbicyclo[3.2.0]hept-6-EN-2-one is unique due to its pentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
54396-47-3 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
7-pentylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-9-8-10-6-7-11(13)12(9)10/h8,10,12H,2-7H2,1H3 |
InChI Key |
FZFCLSRDGAFJPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C1C(=O)CC2 |
Origin of Product |
United States |
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